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Compound of Interest

Compound Name: Propargyl-PEG5-Br

Cat. No.: B11829064 Get Quote

An in-depth examination of the chemical properties, experimental applications, and core

methodologies involving the heterobifunctional linker, Propargyl-PEG5-Br. This guide is

intended for researchers, scientists, and drug development professionals seeking to leverage

this versatile molecule in their work.

Propargyl-PEG5-Br is a polyethylene glycol (PEG)-based linker molecule that plays a crucial

role in modern bioconjugation and drug development. Its structure incorporates a terminal

propargyl group, which contains a reactive alkyne, and a terminal bromide. This bifunctional

nature allows for the sequential or orthogonal conjugation of different molecular entities,

making it a valuable tool in the construction of complex biomolecules such as Antibody-Drug

Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The central PEG chain,

consisting of five ethylene glycol units, enhances the solubility and pharmacokinetic properties

of the resulting conjugates.

Core Chemical Properties
The fundamental chemical and physical properties of Propargyl-PEG5-Br are summarized

below, providing essential data for its handling, storage, and use in experimental setups.
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Property Value Reference(s)

Molecular Formula C₁₃H₂₃BrO₅ [1]

Molecular Weight 339.23 g/mol [1]

CAS Number 1287660-83-6 [1]

Appearance
To be determined (often a

liquid or oil)
[1]

Purity >98% [1]

IUPAC Name

3-[2-[2-[2-[2-(2-

bromoethoxy)ethoxy]ethoxy]et

hoxy]ethoxy]prop-1-yne

SMILES
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Solubility and Stability
While explicit quantitative solubility data for Propargyl-PEG5-Br is not readily available in the

literature, its structural analogue, Propargyl-PEG5-acid, is known to be soluble in a range of

common laboratory solvents. Based on its PEG structure, similar solubility can be anticipated

for Propargyl-PEG5-Br.

Solvent Anticipated Solubility

Water Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Dimethylformamide (DMF) Soluble

Dichloromethane (DCM) Soluble
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Stability: Propargyl-PEG5-Br is stable for several weeks at ambient temperature, making it

suitable for standard shipping conditions. For long-term storage, it is recommended to keep the

compound in a dry, dark environment at -20°C. Stock solutions, particularly in anhydrous

solvents, should be stored under these conditions to prevent degradation.

Experimental Applications and Protocols
The primary utility of Propargyl-PEG5-Br lies in its ability to act as a heterobifunctional linker,

enabling the connection of two different molecules through distinct chemical reactions. The

propargyl group is a key substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC),

a highly efficient and specific "click chemistry" reaction. The terminal bromide serves as a

reactive site for nucleophilic substitution, allowing for the attachment of various nucleophiles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction is a cornerstone of bioconjugation, forming a stable triazole linkage

between an alkyne (from the propargyl group of Propargyl-PEG5-Br) and an azide-

functionalized molecule. This reaction is highly specific and can be performed under mild,

aqueous conditions, making it ideal for modifying sensitive biomolecules.

Experimental Workflow for CuAAC:
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A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Protocol for a General CuAAC Reaction:

This protocol is a general guideline and may require optimization for specific applications.

Preparation of Stock Solutions:

Dissolve the propargyl-PEGylated molecule and the azide-containing molecule in a

suitable buffer (e.g., phosphate-buffered saline, PBS).

Prepare a stock solution of a copper(I) source, typically by dissolving copper(II) sulfate

(CuSO₄) in water.
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Prepare a stock solution of a reducing agent, such as sodium ascorbate, in water. This

should be made fresh before use.

Prepare a stock solution of a copper-stabilizing ligand, such as tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA), in water.

Reaction Setup:

In a reaction vessel, combine the propargyl-PEGylated molecule and the azide-containing

molecule.

Add the THPTA ligand to the reaction mixture.

Add the CuSO₄ solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation:

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress

can be monitored by techniques such as LC-MS or HPLC.

Purification:

Once the reaction is complete, the desired conjugate can be purified from excess reagents

and byproducts using standard techniques such as size-exclusion chromatography,

dialysis, or affinity chromatography.

Application in Antibody-Drug Conjugate (ADC)
Synthesis
Propargyl-PEG5-Br is a valuable linker for the synthesis of ADCs, which are targeted

therapies that deliver potent cytotoxic drugs to cancer cells. The linker connects the antibody to

the drug payload, and its properties can significantly impact the ADC's efficacy and safety. The

PEG component of Propargyl-PEG5-Br can enhance the hydrophilicity of the ADC, which may

reduce aggregation and improve its pharmacokinetic profile.

Experimental Workflow for ADC Synthesis:
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A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using
Propargyl-PEG5-Br.

Detailed Protocol for ADC Synthesis (General):

This protocol outlines a general strategy for ADC synthesis and requires optimization for

specific antibodies and drug payloads.

Antibody Modification:

The terminal bromide of Propargyl-PEG5-Br can be reacted with a nucleophilic residue

on the antibody, such as a cysteine thiol or a lysine amine, to form a stable covalent bond.

This step introduces the propargyl group onto the antibody surface.

The reaction conditions (e.g., pH, temperature, and stoichiometry) must be carefully

controlled to achieve the desired drug-to-antibody ratio (DAR).

Drug Conjugation:

An azide-modified cytotoxic drug is then conjugated to the propargyl-functionalized

antibody via a CuAAC reaction, as described in the previous section.

Purification and Characterization:
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The resulting ADC is purified to remove any unreacted components and aggregates.

The purified ADC is then characterized to determine its DAR, purity, and in vitro and in vivo

activity.

Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by recruiting them to an E3 ubiquitin ligase. Propargyl-PEG5-Br can serve as a

component of the linker that connects the target protein-binding ligand to the E3 ligase-binding

ligand. The length and composition of the linker are critical for the formation of a stable and

productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway of PROTAC Action:
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The signaling pathway of PROTAC-mediated protein degradation.

Detailed Protocol for PROTAC Synthesis (General):

The synthesis of a PROTAC using Propargyl-PEG5-Br typically involves a modular approach.

Synthesis of Precursors:

Synthesize or obtain the target protein-binding ligand and the E3 ligase-binding ligand with

appropriate functional groups for conjugation. For example, one ligand could have a
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nucleophilic group to react with the bromide of Propargyl-PEG5-Br, and the other could

have an azide group for the CuAAC reaction.

Stepwise Conjugation:

In the first step, Propargyl-PEG5-Br is reacted with one of the ligands.

The resulting intermediate is then purified and reacted with the second ligand via the

remaining functional group (either through nucleophilic substitution or CuAAC).

Purification and Characterization:

The final PROTAC molecule is purified using techniques such as HPLC.

The structure and purity of the PROTAC are confirmed by methods like NMR and mass

spectrometry.

The biological activity of the PROTAC is then evaluated in cell-based assays to measure

its ability to degrade the target protein.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Propargyl-PEG5-Br is not widely

available, the safety precautions for similar propargyl bromide and PEGylated compounds

should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat, when handling the compound.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term

storage, -20°C is recommended.

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.
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This technical guide provides a comprehensive overview of the chemical properties and

applications of Propargyl-PEG5-Br. Its versatility as a heterobifunctional linker makes it a

valuable tool for researchers and scientists in the fields of bioconjugation, drug delivery, and

targeted protein degradation. The provided protocols and workflows serve as a foundation for

the design and execution of experiments utilizing this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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